

Structural Dynamics: The Strategic Value of Thioether Bioisosteres

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Compound of Interest

Compound Name: *2-(1H-Indol-3-ylsulfanyl)-butyric acid*

CAS No.: 164659-62-5

Cat. No.: B2852723

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Indole-3-butyric acid (IBA) is a well-documented plant hormone (auxin) essential for root initiation and development[1]. However, traditional carbon-linked auxins are susceptible to rapid oxidative degradation by plant peroxidases.

2-(1H-Indol-3-ylsulfanyl)-butyric acid modifies this framework by replacing the direct C-C bond at the indole C3 position with a thioether linkage. This sulfur atom acts as a bioisostere that fundamentally alters the molecule's physicochemical profile:

- **Metabolic Stability:** The thioether bond resists rapid oxidation by standard peroxidases, prolonging the molecule's half-life in both plant tissue cultures and in vitro assays.
- **Conformational Flexibility:** The C-S-C bond angle provides a flexible "hinge," allowing the butyric acid side chain to adopt optimal conformations when docking into deep, hydrophobic receptor pockets[2].
- **Electronic Modulation:** The sulfur atom donates electron density into the indole ring via resonance while exerting an inductive electron-withdrawing effect, tuning the pKa of the indole NH and enhancing hydrogen-bonding capabilities.

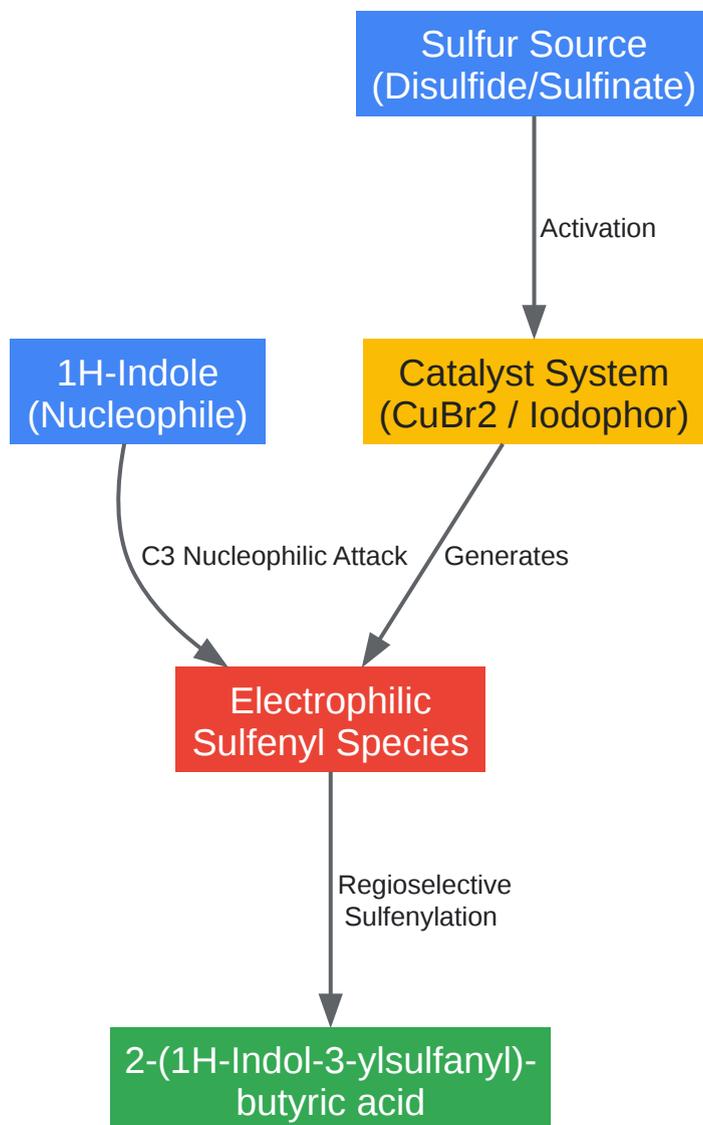
Physicochemical Profile Summary

Property	Value	Structural Significance
CAS Number	164659-62-5	Unique identifier for the C3-thioether derivative[3].
Molecular Formula	C ₁₂ H ₁₃ NO ₂ S	Incorporates the indole core, sulfur hinge, and butyric acid[3].
Molecular Weight	235.31 g/mol	Optimal for small-molecule drug diffusion and cellular uptake.
H-Bond Donors	2	Indole -NH and Carboxylic -OH facilitate receptor anchoring.
H-Bond Acceptors	3	Carboxylic O=, -OH, and Thioether -S- enable complex salt bridges.
Rotatable Bonds	4	High flexibility for induced-fit binding in target enzymes.

Chemical Synthesis: Regioselective C3-Sulfenylation

The synthesis of indole-3-thioethers historically relied on harsh, air-sensitive sulfonyl halides. Modern, environmentally benign methodologies leverage the inherent nucleophilicity of the indole C3 position using transition-metal or halogen catalysis[4][5].

The most efficient route involves the direct sulfenylation of 1H-indole using a disulfide or sulfinate precursor, catalyzed by Copper(II) bromide (CuBr₂) or an iodophor system. The catalyst facilitates the generation of an electrophilic sulfonyl intermediate, which undergoes rapid, regioselective attack by the indole ring[5].



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Regioselective C3-sulfonylation workflow for indole-3-thioether synthesis.

Biological Applications: From Auxins to Antimicrobial Adjuvants

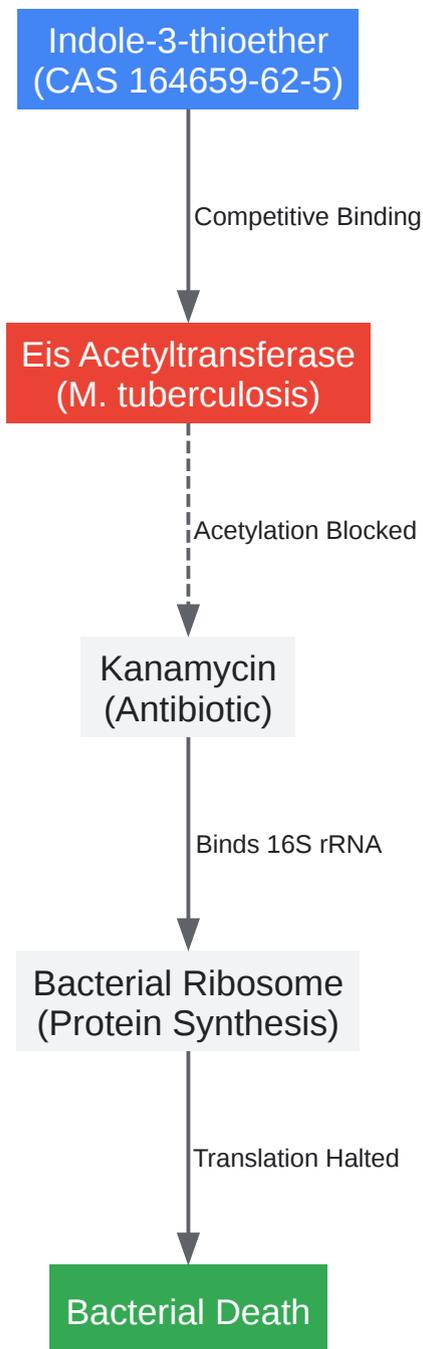
While originally synthesized as an auxin analog, the **2-(1H-Indol-3-ylsulfonyl)-butyric acid** scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly in

combating antimicrobial resistance.

Overcoming Tuberculosis Antibiotic Resistance

A critical mechanism of resistance to the last-resort antibiotic Kanamycin in Mycobacterium tuberculosis is the overexpression of the Enhanced Intracellular Survival (Eis) acetyltransferase enzyme. Eis multi-acetylates KAN, preventing it from binding to the bacterial ribosome[6].

Indole-3-thioethers have been identified as highly potent, competitive inhibitors of the Eis enzyme. The thioether linkage allows the molecule to snugly insert into the hydrophobic cavity of the aminoglycoside binding site, while the butyric acid moiety forms crucial electrostatic interactions (salt bridges) with residues like Asp26 in the binding pocket[2]. By inhibiting Eis, these compounds act as adjuvants, restoring the efficacy of Kanamycin.



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Mechanism of Eis enzyme inhibition by indole-3-thioethers restoring antibiotic efficacy.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into each step to explain why specific parameters are chosen.

Protocol A: Copper-Catalyzed Synthesis of 2-(1H-Indol-3-ylsulfanyl)-butyric acid

Objective: Synthesize the target compound with high regioselectivity while avoiding toxic sulfenyl halides.

- Reaction Setup: In a round-bottom flask, dissolve 1H-indole (1.0 equiv) and 2-disulfanediybutyric acid (1.2 equiv) in N,N-dimethylformamide (DMF).
 - Causality: DMF is selected because it acts as both a highly polar aprotic solvent (stabilizing the transition state) and a mild reductant, which is crucial for the catalytic cycle[5].
- Catalyst Addition: Add 10 mol% CuBr₂ to the mixture.
 - Causality: CuBr₂ cleaves the disulfide bond to generate the active electrophilic sulfenyl species in situ, preventing side reactions at the C2 position.
- Thermal Activation: Stir the mixture at 100°C for 24 hours under atmospheric conditions.
- Validation (Self-Correction): Quench the reaction with water and extract with ethyl acetate. Perform Thin-Layer Chromatography (TLC). The disappearance of the indole spot and the emergence of a single, lower-R_f spot validates regioselective C3 substitution. Confirm the structure via ¹H-NMR (look for the disappearance of the C3-proton singlet around 6.5 ppm).

Protocol B: Surface Plasmon Resonance (SPR) Binding Assay for Eis Inhibition

Objective: Quantify the binding affinity (

) and residence time of the thioether analog to the Eis enzyme.

- Surface Functionalization: Immobilize recombinant Eis protein onto a CM5 sensor chip using standard EDC/NHS amine coupling.

- Analyte Preparation: Dilute **2-(1H-Indol-3-ylsulfanyl)-butyric acid** in running buffer (PBS + 0.05% Tween-20 + 5% DMSO).
 - Causality: 5% DMSO is mandatory. Indole-3-thioethers possess high lipophilicity (LogP ~2.5)[1]; omitting DMSO will cause compound aggregation and false-positive bulk refractive index shifts.
- Kinetic Injection: Inject the analyte at concentrations ranging from 3.125 μM to 50 μM at a flow rate of 30 $\mu\text{L}/\text{min}$.
 - Causality: SPR is chosen over endpoint ELISA because it provides real-time association () and dissociation () rates. The flexibility of the thioether hinge means the compound may bind slowly but exhibit a long residence time (), a critical metric for in vivo drug efficacy.
- Validation: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. A low value (< 10% of) validates the specificity of the interaction.

References

- RSC Advances (RSC Publishing) | Iodophor-catalyzed sulfenylation of indoles with sulfonyl hydrazides for the synthesis of 3-sulfenylindoles [\[\[Link\]](#)
- Royal Society Open Science (PMC) | Copper-catalysed regioselective sulfenylation of indoles with sodium sulfinates [\[\[Link\]](#)
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